1-(2,2-Diethoxyethyl)-4-methoxypiperidine

CAS No.: 1343614-00-5

Cat. No.: VC2948448

Molecular Formula: C12H25NO3

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1343614-00-5 |

|---|---|

| Molecular Formula | C12H25NO3 |

| Molecular Weight | 231.33 g/mol |

| IUPAC Name | 1-(2,2-diethoxyethyl)-4-methoxypiperidine |

| Standard InChI | InChI=1S/C12H25NO3/c1-4-15-12(16-5-2)10-13-8-6-11(14-3)7-9-13/h11-12H,4-10H2,1-3H3 |

| Standard InChI Key | BGBDKYFQQHSEHX-UHFFFAOYSA-N |

| SMILES | CCOC(CN1CCC(CC1)OC)OCC |

| Canonical SMILES | CCOC(CN1CCC(CC1)OC)OCC |

Introduction

Chemical Properties and Structure

Fundamental Chemical Properties

1-(2,2-Diethoxyethyl)-4-methoxypiperidine possesses several distinct chemical properties that make it valuable for research and potential pharmaceutical development. The compound is characterized by its unique molecular structure and specific identifiers that enable standardized classification within chemical databases and research contexts. Below is a comprehensive table detailing the fundamental chemical properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 1343614-00-5 |

| Molecular Formula | C12H25NO3 |

| Molecular Weight | 231.33 g/mol |

| IUPAC Name | 1-(2,2-diethoxyethyl)-4-methoxypiperidine |

| Standard InChI | InChI=1S/C12H25NO3/c1-4-15-12(16-5-2)10-13-8-6-11(14-3)7-9-13/h11-12H,4-10H2,1-3H3 |

| Standard InChIKey | BGBDKYFQQHSEHX-UHFFFAOYSA-N |

| SMILES | CCOC(CN1CCC(CC1)OC)OCC |

| Canonical SMILES | CCOC(CN1CCC(CC1)OC)OCC |

| PubChem Compound ID | 63618850 |

These properties establish the chemical identity of 1-(2,2-Diethoxyethyl)-4-methoxypiperidine and provide researchers with essential information for further studies involving this compound.

Structural Characteristics

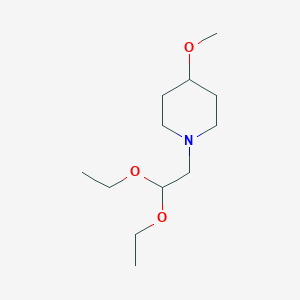

The molecular structure of 1-(2,2-Diethoxyethyl)-4-methoxypiperidine features several key components that contribute to its chemical behavior and potential biological activity. At its core is a six-membered piperidine ring containing one nitrogen atom, which serves as the foundation of its heterocyclic classification. The piperidine ring is substituted at the nitrogen position (position 1) with a 2,2-diethoxyethyl group, which consists of an ethyl chain with two ethoxy groups attached to the second carbon atom. Additionally, the piperidine ring features a methoxy substituent at position 4, which introduces another oxygen-containing functional group to the molecule.

This specific arrangement of functional groups creates a molecule with multiple potential interaction sites, including:

-

A basic nitrogen center in the piperidine ring that can participate in hydrogen bonding and acid-base interactions

-

Multiple oxygen atoms from the methoxy and diethoxy groups that can serve as hydrogen bond acceptors

-

A balanced lipophilic-hydrophilic profile that may influence its pharmacokinetic properties

These structural features likely contribute to the compound's potential applications in medicinal chemistry and suggest that it could interact with various biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume